molecular formula C7H10N4O4 B12067016 Methyl 3-(4-amino-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoate

Methyl 3-(4-amino-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoate

Cat. No.: B12067016
M. Wt: 214.18 g/mol
InChI Key: PRULXHQGDAVGHZ-UHFFFAOYSA-N
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Description

Methyl 3-(4-amino-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoate is a chemical compound with the molecular formula C7H10N4O4 and a molecular weight of 214.18 g/mol . This compound is part of the triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-amino-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3,5-triazine derivatives with methyl acrylate in the presence of a catalyst . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-amino-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine compounds.

Scientific Research Applications

Methyl 3-(4-amino-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(4-amino-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-amino-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)butanoate
  • Methyl 3-(4-amino-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)pentanoate

Uniqueness

Methyl 3-(4-amino-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H10N4O4

Molecular Weight

214.18 g/mol

IUPAC Name

methyl 3-(4-amino-3,5-dioxo-2H-1,2,4-triazin-6-yl)propanoate

InChI

InChI=1S/C7H10N4O4/c1-15-5(12)3-2-4-6(13)11(8)7(14)10-9-4/h2-3,8H2,1H3,(H,10,14)

InChI Key

PRULXHQGDAVGHZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=NNC(=O)N(C1=O)N

Origin of Product

United States

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